molecular formula C14H28O B15155828 Tetradec-11-en-1-ol

Tetradec-11-en-1-ol

Cat. No.: B15155828
M. Wt: 212.37 g/mol
InChI Key: YGHAIPJLMYTNAI-UHFFFAOYSA-N
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Description

Tetradec-11-en-1-ol: is an organic compound with the molecular formula C14H28O . It is a long-chain unsaturated alcohol, characterized by the presence of a double bond at the 11th position and a hydroxyl group at the terminal carbon. This compound is also known by its stereoisomers, such as (Z)-11-Tetradecen-1-ol and (E)-11-Tetradecen-1-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Dodecane-1,12-diol: One method involves the synthesis of (Z)-tetradec-11-en-1-ol from dodecane-1,12-diol.

    Via Dodec-11-yn-1-ol: Another method involves the use of dodec-11-yn-1-ol as an intermediate.

Industrial Production Methods: Industrial production methods for tetradec-11-en-1-ol typically involve large-scale synthesis using similar routes as mentioned above, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tetradec-11-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

  • Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not well-documented.

Industry:

Mechanism of Action

The mechanism of action of tetradec-11-en-1-ol varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors in insects, triggering behavioral responses. The molecular targets and pathways involved in these processes are still under investigation .

Comparison with Similar Compounds

    Hexadec-11-en-1-ol: Similar in structure but with a longer carbon chain.

    Dodec-11-en-1-ol: Similar structure with a shorter carbon chain.

    Tetradec-11-en-1-ol acetate: An ester derivative of this compound.

Uniqueness: this compound is unique due to its specific double bond position and terminal hydroxyl group, which confer distinct chemical properties and biological activities compared to its analogs .

Properties

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

tetradec-11-en-1-ol

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3

InChI Key

YGHAIPJLMYTNAI-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCCCCCCO

Origin of Product

United States

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